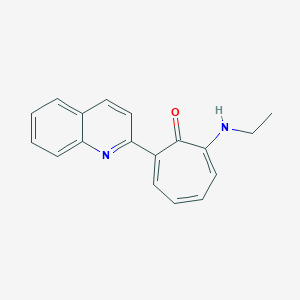
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide, also known as CMBS, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. CMBS is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications due to its potent inhibitory activity against carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in a variety of physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide can modulate these processes and provide insight into their mechanisms.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves its binding to the active site of carbonic anhydrase, where it forms a covalent bond with the zinc ion at the center of the enzyme. This covalent bond prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. By modulating the production of bicarbonate ions and carbon dioxide, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide can affect a variety of physiological processes, including acid-base balance, respiration, and ion transport. Additionally, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
One of the main advantages of using N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a useful tool for studying the mechanisms underlying physiological processes that are regulated by this enzyme. Additionally, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is relatively easy to synthesize and purify, making it readily available for use in research.
One of the limitations of using N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide in lab experiments is its potential for off-target effects. Because carbonic anhydrase is involved in a variety of physiological processes, inhibiting this enzyme may have unintended consequences. Additionally, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is not selective for a specific isoform of carbonic anhydrase, which may limit its utility in certain research applications.
未来方向
There are several future directions for research involving N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide. One area of interest is the development of selective inhibitors of carbonic anhydrase that target specific isoforms of the enzyme. This could provide insight into the specific roles of different isoforms in physiological processes and potentially lead to the development of isoform-specific therapeutics.
Another area of interest is the development of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide derivatives with improved potency and selectivity. This could enhance the utility of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide as a research tool and potentially lead to the development of new therapeutics.
Finally, there is a need for further research into the mechanisms underlying the anti-inflammatory and anti-tumor properties of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide. This could provide insight into the potential therapeutic applications of this compound in these areas.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 5-chloro-2-methoxyaniline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide.
属性
产品名称 |
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C15H16ClNO3S |
分子量 |
325.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-7-15(11(2)8-10)21(18,19)17-13-9-12(16)5-6-14(13)20-3/h4-9,17H,1-3H3 |
InChI 键 |
JHZKJIUBFLDEDI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288012.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288026.png)

![2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288028.png)
![2-(Ethylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288029.png)
![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)
![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)